molecular formula C9H19NO B2370822 2-(2,6-Dimethylpiperidin-1-yl)ethanol CAS No. 23502-32-1

2-(2,6-Dimethylpiperidin-1-yl)ethanol

Cat. No.: B2370822
CAS No.: 23502-32-1
M. Wt: 157.257
InChI Key: NJBXJPLWOZJAJJ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpiperidin-1-yl)ethanol is a heterocyclic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is characterized by a piperidine ring substituted with two methyl groups at positions 2 and 6, and an ethanol group at position 1. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)ethanol typically involves the reaction of 2,6-dimethylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as potassium hydroxide (KOH), to facilitate the nucleophilic addition of the piperidine nitrogen to the ethylene oxide .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors are often employed to ensure consistent product quality and yield. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpiperidin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethylpiperidin-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme kinetics and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Additionally, it can inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylpiperidin-1-yl)acetic acid
  • 2-(2,6-Dimethylpiperidin-1-yl)ethanamine
  • 2-(2,6-Dimethylpiperidin-1-yl)ethanone

Uniqueness

2-(2,6-Dimethylpiperidin-1-yl)ethanol is unique due to its specific substitution pattern on the piperidine ring and the presence of an ethanol group. This structural configuration imparts distinct physicochemical properties, making it suitable for specific applications in chemical synthesis and pharmaceutical research .

Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8-4-3-5-9(2)10(8)6-7-11/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBXJPLWOZJAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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